
6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the second position and a hydroxy-substituted dimethylpentyl side chain at the sixth position. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis to yield cyclohexenone derivatives . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods: Industrially, cyclohexenone derivatives, including this compound, are produced by catalytic oxidation of cyclohexene using oxidizing agents such as hydrogen peroxide and vanadium catalysts . This method is preferred due to its efficiency and scalability.
化学反応の分析
Types of Reactions: 6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Cyclohex-2-en-1-one: A simpler cyclohexenone derivative with similar reactivity but lacking the hydroxy-substituted side chain.
4-Hydroxy-4-methylpentylcyclohex-2-en-1-one: Another derivative with a different substitution pattern on the cyclohexene ring.
Uniqueness: 6-(5-Hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
90122-48-8 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
6-(5-hydroxy-4,4-dimethylpentyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-13(2,10-14)9-5-7-11-6-3-4-8-12(11)15/h4,8,11,14H,3,5-7,9-10H2,1-2H3 |
InChIキー |
NKCWBTLTEOGRPA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCC1CCC=CC1=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


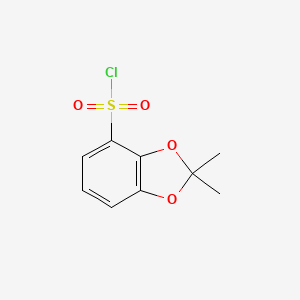

![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
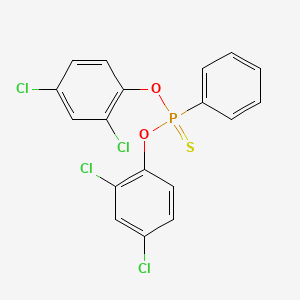
![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)
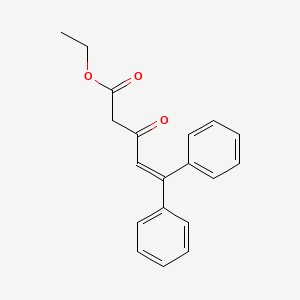
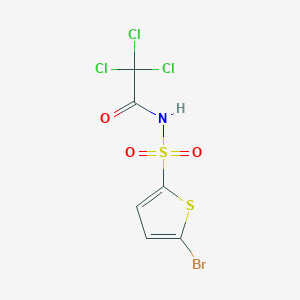
![Trisulfide, bis[(methylthio)methyl]](/img/structure/B14386353.png)
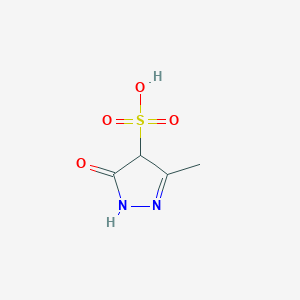
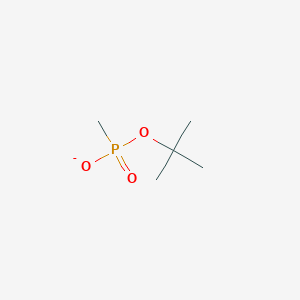
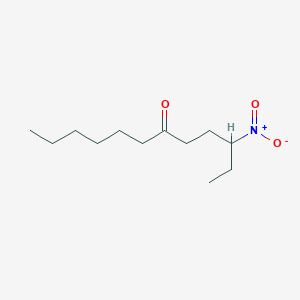

![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)
